molecular formula C14H22N4O4 B12334327 (2R)-piperidine-2-carbonitrile hemioxalate

(2R)-piperidine-2-carbonitrile hemioxalate

Cat. No.: B12334327
M. Wt: 310.35 g/mol
InChI Key: KDTSPGXIUDSRCB-GOPSZHOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-piperidine-2-carbonitrile hemioxalate is a chemical compound with the molecular formula C10H14N4O4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-piperidine-2-carbonitrile hemioxalate typically involves the reaction of piperidine derivatives with cyanide sources under controlled conditions. One common method involves the use of piperidine-2-carbonitrile as a starting material, which is then reacted with oxalic acid to form the hemioxalate salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using crystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R)-piperidine-2-carbonitrile hemioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of piperidine.

    Reduction: Piperidine-2-amine derivatives.

    Substitution: Various substituted piperidine compounds depending on the nucleophile used.

Scientific Research Applications

(2R)-piperidine-2-carbonitrile hemioxalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-piperidine-2-carbonitrile hemioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Properties

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

oxalic acid;(2R)-piperidine-2-carbonitrile

InChI

InChI=1S/2C6H10N2.C2H2O4/c2*7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h2*6,8H,1-4H2;(H,3,4)(H,5,6)/t2*6-;/m11./s1

InChI Key

KDTSPGXIUDSRCB-GOPSZHOCSA-N

Isomeric SMILES

C1CCN[C@H](C1)C#N.C1CCN[C@H](C1)C#N.C(=O)(C(=O)O)O

Canonical SMILES

C1CCNC(C1)C#N.C1CCNC(C1)C#N.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.